

Application Notes: Hyprolose in 3D Printing for Personalized Medicine

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Compound of Interest

Compound Name: Hyprolose

Cat. No.: B608026

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Introduction

Hyprolose, also known as hydroxypropyl cellulose (HPC), is a derivative of cellulose that is widely utilized in the pharmaceutical industry for its excellent biocompatibility, film-forming properties, and safety profile.[1] In recent years, HPC has gained significant attention as a key polymer in 3D printing technologies for the fabrication of personalized medicine.[2] Three-dimensional printing allows for the on-demand production of dosage forms with customized doses, shapes, and release profiles, which is a cornerstone of personalized medicine.[3][4]

Hyprolose is particularly well-suited for Fused Deposition Modeling (FDM) and Pressure-Assisted Microsyringe (PAM) 3D printing. In FDM, HPC is often combined with an active pharmaceutical ingredient (API) and other excipients, then processed using Hot-Melt Extrusion (HME) to create drug-loaded filaments.[3][5] These filaments are then fed into an FDM printer to build tablets layer by layer.[6] This approach allows for the creation of complex tablet geometries, such as hollow structures for floating drug delivery systems, to achieve specific drug release kinetics.[6][7] For PAM, or semi-solid extrusion, HPC can be used to formulate printable hydrogels or pastes, which is particularly advantageous for heat-sensitive drugs as this process can often be performed at room temperature.[4][8]

The versatility of **Hyprolose** allows for the modulation of drug release profiles. For instance, by adjusting the grade of HPC, the ratio of HPC to other polymers, or the design of the 3D printed tablet (e.g., infill density and shell thickness), it is possible to achieve sustained or controlled

drug release.^{[6][9]} This ability to fine-tune drug delivery makes HPC a valuable excipient in the development of personalized medicines tailored to individual patient needs.^{[1][10]}

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Hyprolose Filaments via Hot-Melt Extrusion (HME)

This protocol describes the preparation of drug-loaded **Hyprolose** filaments for use in Fused Deposition Modeling (FDM) 3D printers.

Materials:

- Hydroxypropyl cellulose (HPC)
- Active Pharmaceutical Ingredient (API) (e.g., Cinnarizine, Domperidone)^{[6][7]}
- Vinylpyrrolidone vinyl acetate copolymer (PVP VA64) (to improve filament mechanical properties)^{[7][10]}
- Triethyl citrate (TEC) (as a plasticizer)^[9]

Equipment:

- Hot-Melt Extruder (e.g., twin-screw extruder)^[6]
- Pelletizer or filament cutter
- Digital caliper
- Filament spooler

Methodology:

- Pre-blending: Accurately weigh the HPC, API, and any other excipients (e.g., PVP VA64). Mix the powders geometrically in a sealed plastic bag for 10-15 minutes to ensure a homogenous blend.

- **HME Setup:** Set the desired temperature profile for the different heating zones of the hot-melt extruder. The temperature should be high enough to ensure the polymer melts and mixes with the API but below the degradation temperature of the API and polymers.[5]
- **Extrusion:** Feed the powder blend into the hopper of the extruder at a constant feed rate. The molten mixture is then extruded through a circular die (typically 1.75 mm or 2.85 mm in diameter).
- **Filament Cooling and Sizing:** The extruded filament is cooled by air or a water bath and pulled by a filament puller. The diameter of the filament should be continuously monitored with a digital caliper to ensure it meets the required specifications for the 3D printer (e.g., 1.75 mm \pm 0.05 mm).
- **Spooling:** The finished filament is wound onto a spool for storage and subsequent use in the FDM 3D printer.

Protocol 2: Fabrication of Personalized Tablets using Fused Deposition Modeling (FDM) 3D Printing

This protocol details the process of printing personalized tablets from the drug-loaded **Hypolose** filaments prepared in Protocol 1.

Materials:

- Drug-loaded **Hypolose** filament

Equipment:

- Fused Deposition Modeling (FDM) 3D printer (a dual extruder may be needed for more complex designs like shell-core tablets)[6]
- Computer-Aided Design (CAD) software (e.g., Tinkercad)[11]
- Slicing software

Methodology:

- **Tablet Design:** Design the desired tablet geometry using CAD software. The design can be manipulated to control the drug release profile, for example, by creating a hollow structure or a specific surface area-to-volume ratio.[6]
- **Slicing:** The CAD file is imported into a slicing software, which converts the 3D model into a series of thin layers and generates a G-code file. Printing parameters such as nozzle temperature, print speed, layer height, and infill percentage are set at this stage.[11]
- **Printer Setup:** Load the drug-loaded **Hyprolose** filament into the FDM 3D printer. Set the printing parameters on the printer according to the values determined in the slicing software.
- **Printing:** Initiate the printing process. The printer will heat the filament to a molten state and extrude it layer by layer onto the build plate to construct the tablet according to the G-code instructions.
- **Post-Processing:** Once printing is complete, allow the tablet to cool and then carefully remove it from the build plate.
- **Characterization:** The printed tablets should be characterized for weight, hardness, friability, drug content uniformity, and in vitro drug release.

Protocol 3: Preparation and Evaluation of Hyprolose-Based Inks for Pressure-Assisted Microsyringe (PAM) 3D Printing

This protocol outlines the formulation of a **Hyprolose**-based ink and its use in PAM for printing oral dosage forms.

Materials:

- Hydroxypropyl cellulose (HPC H grade)[8]
- Model drug (e.g., Fenofibrate)[8]
- Mannitol[8]
- Polyethylene glycol (PEG)[8]

- Solvent (e.g., water, water-ethanol mixture)[8]

Equipment:

- Pressure-Assisted Microsyringe (PAM) 3D printer
- Mechanical stirrer or vortex mixer
- Syringe for printing

Methodology:

- Ink Formulation: Dissolve the functional excipients (e.g., mannitol, PEG) and the model drug in the chosen solvent. Gradually add the HPC powder to the solution while stirring continuously until a homogenous, viscous ink is formed. The concentration of HPC will need to be optimized to achieve the desired rheological properties for printing.[8]
- Loading the Printer: Load the formulated ink into a syringe and place it in the printing head of the PAM 3D printer. Ensure there are no air bubbles in the syringe.
- Printing Parameter Optimization: Set the printing parameters, including nozzle diameter, printing speed, and extrusion pressure. These parameters are highly dependent on the rheological properties of the ink and need to be optimized to ensure good printability and shape fidelity.[8]
- Printing Dosage Forms: Print the desired dosage form (e.g., pills or thin films) onto a suitable substrate.[8]
- Drying/Curing: The printed dosage forms may require a drying step to remove the solvent, which can be done at room temperature or in a low-temperature oven.
- Characterization: Evaluate the printed dosage forms for their physical and chemical properties, including drug content and in vitro dissolution.

Data Presentation

Table 1: Formulation and HME Parameters for **Hypromellose** Filaments

Formulation Component	Purpose	Concentration Range (% w/w)	HME Processing Temperature (°C)	Reference
Hydroxypropyl cellulose (HPC)	Matrix former	30 - 70	140 - 190	[6][9]
Active Pharmaceutical Ingredient (API)	Drug	3 - 30	-	[9]
PVP VA64	Improve mechanical strength	10 - 40	-	[5][7]

| Triethyl citrate (TEC) | Plasticizer | 10 - 20 | - |[9] |

Table 2: FDM 3D Printing Parameters for **Hyprolose**-based Tablets

Parameter	Typical Value	Unit	Purpose	Reference
Nozzle Temperature	180 - 220	°C	To melt the filament	[9]
Bed Temperature	25 - 60	°C	To improve adhesion	-
Print Speed	10 - 50	mm/s	Affects print quality and time	[8]
Layer Height	0.1 - 0.3	mm	Determines the resolution of the print	-
Infill Percentage	10 - 100	%	Controls tablet density and drug release	[6]

| Number of Shells | 1 - 5 | - | Affects tablet strength and drug release [\[\[6\]](#) |

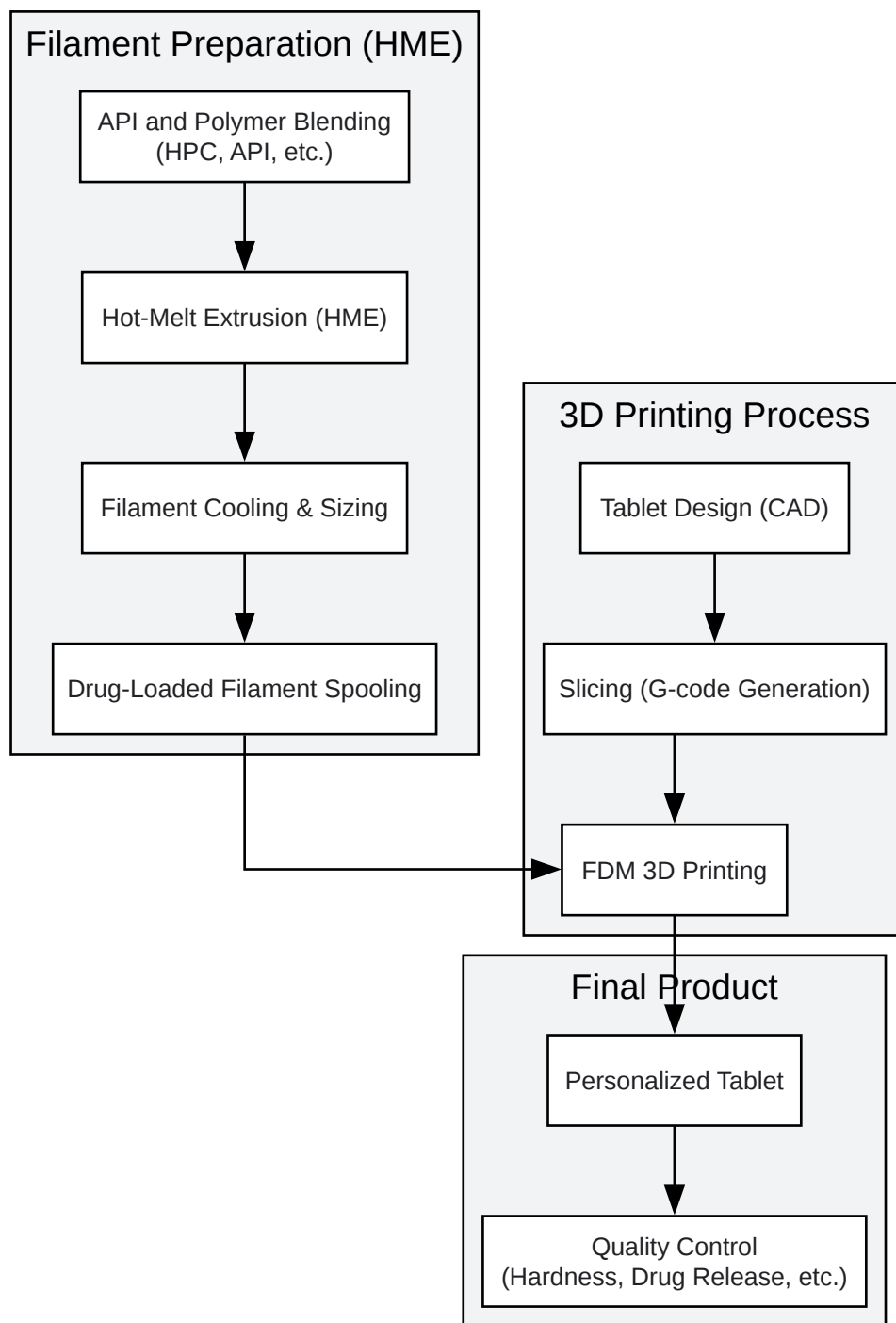
Table 3: Characterization of 3D Printed **Hyprolose** Tablets

Characterization Test	Parameter	Typical Results	Reference
Hardness	Breaking Force	50 - 150 N	[7]
Friability	Weight Loss	< 1%	[7]
Drug Content Uniformity	Assay	95 - 105% of label claim	[7]
In Vitro Drug Release	Time for 80% release	Can be modulated from 6 to >12 hours	[5] [10]
Floating Lag Time	Time to float	Immediate (< 1 min) for floating tablets	[5]

| Floating Duration | Time | > 12 hours [\[\[10\]](#) |

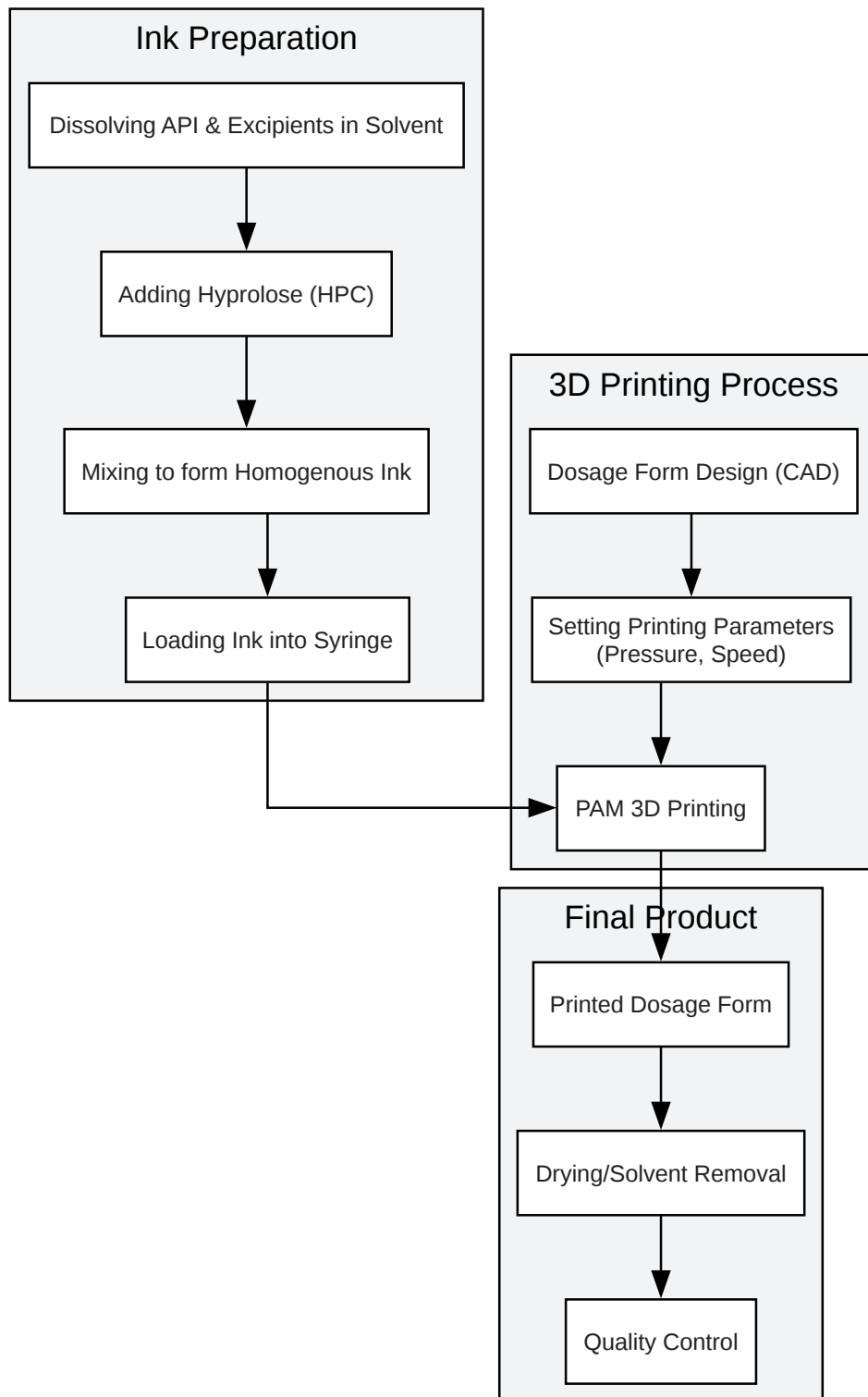
Visualizations

Workflow for FDM 3D Printing of Personalized Medicine with Hypromellose

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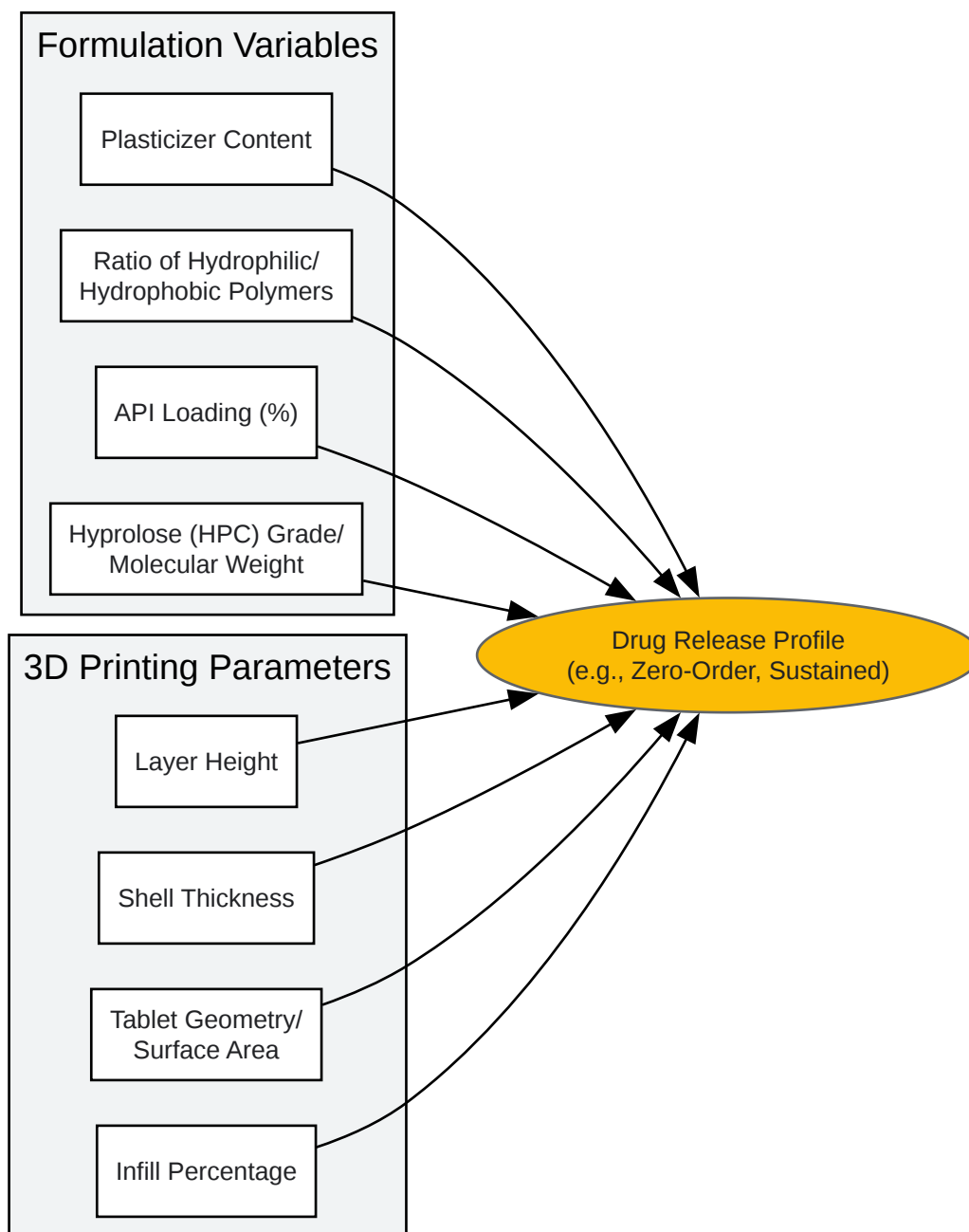
Caption: Workflow from raw materials to a finished personalized tablet using HME and FDM 3D printing.

Workflow for PAM 3D Printing of Personalized Medicine with Hypromellose

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Caption: Workflow for creating personalized medicine using PAM 3D printing with **Hypolose**-based inks.

Factors Influencing Drug Release from 3D Printed Hypolose Tablets



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Caption: Key formulation and printing parameters that control the drug release profile.

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